Edoxaban impurity 4

Description

The exact mass of the compound tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDLJNAWLBVIRF-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480452-36-6 | |

| Record name | tert-Butyl [(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylaminocarbonyl)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Edoxaban Impurity 4 (CAS Number: 480452-36-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Edoxaban Impurity 4, a known process-related impurity in the synthesis of the anticoagulant drug Edoxaban. Edoxaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The control of impurities in active pharmaceutical ingredients (APIs) like Edoxaban is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. This document outlines the chemical identity, synthesis, analytical methodologies for detection and quantification, and the general regulatory context for this compound.

Chemical Identity and Physicochemical Properties

This compound is a key intermediate in the synthesis of Edoxaban. Its chemical structure and properties are summarized in the table below.

| Parameter | Value |

| Chemical Name | tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[1][2] |

| CAS Number | 480452-36-6 |

| Molecular Formula | C₂₁H₃₀ClN₅O₅[2][3] |

| Molecular Weight | 467.95 g/mol [3] |

| Synonyms | Edoxaban Boc impurity, (1R, 2S, 5S)-tert-Butyl Edoxaban |

| Appearance | White to pale yellowish-white solid |

| Solubility | Soluble in DMSO[3] |

Synthesis and Formation Pathway

This compound is a crucial intermediate formed during the synthesis of Edoxaban. Its formation typically involves the coupling of two key building blocks: tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. The reaction is generally carried out in the presence of a base, such as triethylamine, in a suitable organic solvent like acetonitrile.

The following diagram illustrates a typical synthetic pathway for this compound.

Experimental Protocols

The control of this compound levels is achieved through validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) Method

A reported reverse-phase HPLC method for the determination of Edoxaban and its isomeric impurities is detailed below. This method is suitable for monitoring the levels of Impurity 4 in the drug substance.

| Parameter | Condition |

| Column | Bakerbond C18 (150 x 4.6 mm, 3 µm)[4] |

| Mobile Phase A | 10 mM dipotassium hydrogen phosphate, pH adjusted to 7.0 with 10% orthophosphoric acid in Milli-Q water[4] |

| Mobile Phase B | n-Propanol: Acetonitrile (20:30 v/v)[4] |

| Gradient | Isocratic: Mobile Phase A : Mobile Phase B (85:15)[4] |

| Flow Rate | 0.8 mL/min[4] |

| Injection Volume | 20 µL[4] |

| Column Temperature | 30 °C[4] |

| Detector Wavelength | 210 nm[4] |

| Run Time | 30 minutes[4] |

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

References

Audience: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Edoxaban Impurity 4

Abstract

This technical guide provides a comprehensive overview of this compound, a significant process-related impurity encountered during the synthesis of the anticoagulant drug Edoxaban. This document details the chemical identity, structure, and key quantitative data for this impurity. Furthermore, it furnishes a detailed experimental protocol for its synthesis, derived from established patent literature, to aid researchers in its preparation for use as a reference standard. A logical diagram of its position in the Edoxaban synthesis pathway is also provided to contextualize its formation.

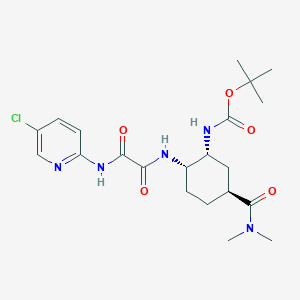

Chemical Structure and IUPAC Name

This compound is most consistently identified in chemical literature and by suppliers under the CAS Number 480452-36-6.[1][2][3] It is a key intermediate in the synthesis of Edoxaban, specifically the N-Boc protected precursor which, after deprotection, is coupled with the final thiazolopyridine moiety.[4] It is also commonly referred to as (1R, 2S, 5S)-tert-Butyl Edoxaban or Edoxaban Boc impurity.[1][3]

-

IUPAC Name: tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate[1][5]

-

Chemical Structure:

Quantitative Data

The key physicochemical properties of this compound (CAS: 480452-36-6) are summarized in the table below. This data is essential for accurate identification, quantification, and use as a reference standard in analytical methods.

| Property | Value | References |

| CAS Number | 480452-36-6 | [1][2][5][6] |

| Molecular Formula | C₂₁H₃₀ClN₅O₅ | [3][5][6][7] |

| Molecular Weight | 467.95 g/mol | [2][5][7] |

| Purity (Typical) | ≥98% | [7][8][9] |

| Appearance | White Solid | [8][9] |

Experimental Protocol: Synthesis

The following protocol for the synthesis of this compound is adapted from methodologies described in patent literature.[8][9] This procedure details the condensation reaction between two key precursors.

3.1. Materials and Reagents

-

tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Starting Material A)

-

ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Starting Material B)

-

Acetonitrile (Solvent)

-

Triethylamine (Base)

-

Water (for precipitation and washing)

3.2. Procedure

-

Reaction Setup: In a suitable reaction vessel, charge tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (1.0 molar equivalent) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (1.05 molar equivalents).

-

Solvation: Add acetonitrile to the vessel (approximately 16-20 mL per gram of starting material A).

-

Heating: Heat the resulting mixture to a temperature of approximately 50 °C with stirring.

-

Base Addition: While maintaining the temperature at 50 °C, slowly add triethylamine (0.5 molar equivalents) to the reaction mixture.

-

Reaction: Increase the temperature to approximately 60 °C and maintain vigorous stirring for 7-8 hours at this temperature. Monitor the reaction progress using a suitable chromatographic method (e.g., HPLC or TLC).

-

Precipitation: Upon completion, cool the reaction mass to approximately 25 °C. Add water (approximately 7-8 mL per gram of starting material A) to induce precipitation of the product.

-

Isolation: Cool the resulting slurry to 10 °C and stir for at least 1 hour to ensure complete precipitation. Filter the solid product using suction filtration.

-

Washing and Drying: Wash the collected solid cake with water and dry under vacuum to yield tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate as a white solid.

3.3. Expected Outcome

This procedure typically yields the target compound with a purity of >98%.[8][9]

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound (CAS 480452-36-6) and its role as a direct precursor to the deprotected intermediate in the final synthesis of Edoxaban.

Caption: Synthesis pathway for this compound and its conversion to Edoxaban.

References

- 1. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 480452-36-6|tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 5. (1R, 2S, 5S)-tert-Butyl Edoxaban | LGC Standards [lgcstandards.com]

- 6. watson-int.com [watson-int.com]

- 7. Buy EthanediaMide iMpurity D [smolecule.com]

- 8. data.epo.org [data.epo.org]

- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Physicochemical Properties of Edoxaban Impurity 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. As with any pharmaceutical active ingredient, the purity profile of Edoxaban is of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth overview of the physicochemical properties of Edoxaban Impurity 4, a known process-related impurity. Understanding the characteristics of this impurity is crucial for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential impact on the drug product.

This document outlines the chemical identity, physicochemical properties, and analytical methodologies for this compound, with a focus on providing practical information for researchers and professionals in the field of drug development.

Chemical Identity and Structure

This compound, identified by the CAS number 480452-36-6, is chemically known as tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[1][2][3]. Its structure is characterized by a cyclohexane backbone with multiple substitutions that are key to its formation as a process-related impurity in the synthesis of Edoxaban.

Physicochemical Data Summary

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

| Property | Value | Source |

| Chemical Name | tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | [1][2][3] |

| CAS Number | 480452-36-6 | [4] |

| Molecular Formula | C₂₁H₃₀ClN₅O₅ | [4] |

| Molecular Weight | 467.95 g/mol | [4] |

| Appearance | White to Off-White Solid | Assumed from general impurity standards |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Soluble in DMSO (25 mg/mL with sonication) | [5] |

| pKa | Data not publicly available | |

| Topological Polar Surface Area (TPSA) | 129.73 Ų | [4] |

| LogP (octanol-water partition coefficient) | 1.9399 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Rotatable Bonds | 4 | [4] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of two key intermediates: tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate[1][6][7]. The following is a representative protocol based on available literature:

Materials:

-

tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt

-

ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt

-

Acetonitrile (solvent)

-

Triethylamine (base)

-

Water

Procedure:

-

Suspend tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt in acetonitrile.

-

Slowly add triethylamine to the suspension at a controlled temperature (e.g., 10 °C)[2][6].

-

Heat the reaction mixture to approximately 60-70 °C and stir for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC)[2][6].

-

Upon completion, cool the reaction mixture and add water to precipitate the product[2][6].

-

Isolate the solid product by filtration, wash with water, and dry under vacuum to yield this compound as a white to off-white solid[2][6].

Caption: Synthesis workflow for this compound.

Analytical Method for Quantification (Representative HPLC Protocol)

While a specific validated method for this compound is not detailed in the public domain, a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Edoxaban and its impurities can be adapted. The following protocol is a representative example based on common practices for analyzing such compounds[8][9][10][11].

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to a suitable value, e.g., 3.5 or 7.0)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B is typically employed to ensure the separation of impurities with different polarities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 290 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the sample containing Edoxaban and its impurities in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

-

The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While the raw data is not publicly available, commercial suppliers of this impurity standard usually provide a certificate of analysis that includes:

-

¹H NMR and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups present in the molecule.

-

HPLC Purity: To determine the purity of the standard.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or the signaling pathways affected by this compound. The primary focus of research has been on the pharmacological action of the parent drug, Edoxaban, which is a direct inhibitor of Factor Xa in the coagulation cascade. The potential pharmacological or toxicological effects of this impurity have not been reported in the reviewed literature. Therefore, controlling its level in the final drug product to within acceptable limits is of high importance.

Caption: General analytical workflow for impurity profiling.

Conclusion

This technical guide has summarized the available physicochemical properties and analytical considerations for this compound. While key identifiers and a synthesis route are established, further research is needed to determine all experimental physicochemical constants and to evaluate any potential biological activity. The provided information serves as a valuable resource for scientists and professionals involved in the quality control and development of Edoxaban, highlighting the importance of thorough impurity characterization in ensuring the safety and efficacy of pharmaceutical products.

References

- 1. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. Edoxaban Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. data.epo.org [data.epo.org]

- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 8. ace.as-pub.com [ace.as-pub.com]

- 9. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]

- 10. jchr.org [jchr.org]

- 11. tianjindaxuexuebao.com [tianjindaxuexuebao.com]

An In-depth Technical Guide to the Identification and Characterization of Edoxaban Impurities

Introduction

Edoxaban is an oral anticoagulant that functions as a direct inhibitor of factor Xa. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the medication. The term "Edoxaban impurity 4" is ambiguous, with scientific literature and commercial suppliers referring to several different molecules by this designation. This guide provides a comprehensive overview of the available technical information for the potential identities of this compound, targeting researchers, scientists, and drug development professionals.

Section 1: this compound (CAS: 480452-36-6)

This compound is frequently listed by chemical suppliers as "this compound". It is a process-related impurity or an intermediate in the synthesis of Edoxaban.

Data Presentation

| Identifier | Value |

| Chemical Name | tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate[1] |

| CAS Number | 480452-36-6[1][2][3][4][5] |

| Molecular Formula | C21H30ClN5O5[1][4][5] |

| Molecular Weight | 467.95 g/mol [4] |

Experimental Protocols

Synthesis and Characterization:

The synthesis of this impurity is related to the synthesis of Edoxaban itself and involves the coupling of the diamine cyclohexane backbone with the chloropyridine and oxalamide moieties. Characterization is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Analytical Method - HPLC:

A general approach for the detection and quantification of Edoxaban and its impurities involves Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol)[6][7][8]. The exact gradient or isocratic conditions would be optimized to achieve separation from Edoxaban and other impurities.

-

Flow Rate: Typically around 1.0 mL/min[7].

-

Detection: UV detection at a wavelength where Edoxaban and its impurities have significant absorbance, such as 291 nm[6][7].

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility[8].

Section 2: N-Nitroso Edoxaban Impurities

Nitrosamine impurities are a class of genotoxic impurities that are of significant concern in pharmaceuticals. There appear to be different structures referred to as N-Nitroso Edoxaban impurities.

Data Presentation

N-Nitroso this compound (Structure A)

| Identifier | Value |

| Chemical Name | 2-Bromo-5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |

| Molecular Formula | C6H6BrN3OS |

| Molecular Weight | 248.1 g/mol |

N-Nitroso Edoxaban Impurity (Structure B)

| Identifier | Value |

| Chemical Name | N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide[9][10] |

| Molecular Formula | C23H27ClN8O5S[9][10] |

| Molecular Weight | 563.03 g/mol [9][10] |

Experimental Protocols

Formation and Control:

Nitrosamine impurities can form when secondary or tertiary amines react with nitrous acid. In the context of Edoxaban synthesis, the tertiary amine in the tetrahydrothiazolopyridine ring system is a potential site for nitrosation. Control strategies involve risk assessments of the manufacturing process, sourcing of raw materials, and the development of sensitive analytical methods for their detection and quantification at trace levels.

Analytical Method - LC-MS/MS:

Due to their potential genotoxicity, nitrosamine impurities are typically monitored at very low levels using highly sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatography: RP-HPLC is used for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target nitrosamine impurity would be monitored.

Section 3: 4-epi-Edoxaban

Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. 4-epi-Edoxaban is one of these diastereomers and is a critical impurity to control.[11][12]

Data Presentation

| Identifier | Value |

| Synonyms | Edoxaban (SRR)-Isomer[13][14] |

| CAS Number | 1255529-26-0[13][14][15][16] |

| Molecular Formula | C24H30ClN7O4S[13][16] |

| Molecular Weight | 548.1 g/mol [13] |

Experimental Protocols

Synthesis and Characterization:

The synthesis of chiral impurities like 4-epi-Edoxaban often involves stereoselective synthetic routes or the resolution of racemic mixtures.[11][12] Characterization requires techniques that can distinguish between stereoisomers, such as chiral HPLC, as well as standard structural elucidation methods like NMR and MS.

Analytical Method - Chiral HPLC:

The separation and quantification of stereoisomeric impurities necessitate the use of chiral chromatography.

-

Column: A chiral stationary phase (CSP) column is required. The selection of the appropriate chiral column is a critical step in method development.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol, isopropanol) is commonly used.

-

Detection: UV detection is typically employed.

Visualization of Impurity Analysis Workflow

The following diagram illustrates a general workflow for the identification, characterization, and control of impurities in a pharmaceutical compound like Edoxaban.

Caption: General Workflow for Pharmaceutical Impurity Analysis

The accurate identification and control of impurities are paramount in ensuring the quality and safety of Edoxaban. The ambiguity surrounding "this compound" highlights the importance of using precise identifiers such as CAS numbers in scientific and commercial communication. This guide provides a detailed overview of the distinct chemical entities that may be referred to by this name, along with relevant analytical methodologies. For definitive identification and further research, it is crucial for scientists and professionals to specify the exact impurity of interest.

References

- 1. watson-int.com [watson-int.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 480452-36-6|tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 4. glpbio.com [glpbio.com]

- 5. 480452-36-6 | MFCD29918962 | this compound [aaronchem.com]

- 6. researchgate.net [researchgate.net]

- 7. jchr.org [jchr.org]

- 8. ace.as-pub.com [ace.as-pub.com]

- 9. Edoxaban nitroso impurity - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. researchgate.net [researchgate.net]

- 12. goldncloudpublications.com [goldncloudpublications.com]

- 13. pharmaceresearch.com [pharmaceresearch.com]

- 14. 4-epi-Edoxaban | CAS No- 1255529-26-0 | Edoxaban (SRR)-Isomer ; [chemicea.com]

- 15. veeprho.com [veeprho.com]

- 16. omsynth.com [omsynth.com]

Edoxaban Impurity 4 Reference Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Edoxaban impurity 4 reference standard, a critical component in the pharmaceutical quality control of Edoxaban, a novel oral anticoagulant. This document outlines its chemical properties, synthesis, characterization, and analytical methodologies, offering a valuable resource for professionals in drug development and research.

Chemical and Physical Properties

This compound, chemically known as tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a process-related impurity formed during the synthesis of Edoxaban. Its reference standard is essential for the accurate identification and quantification of this impurity in Edoxaban drug substances and products, ensuring their safety and efficacy.

| Property | Value |

| CAS Number | 480452-36-6 |

| Molecular Formula | C₂₁H₃₀ClN₅O₅ |

| Molecular Weight | 467.95 g/mol |

| Synonyms | (1R, 2S, 5S)-tert-Butyl Edoxaban, Edoxaban Boc impurity |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol.[1] |

| Storage Conditions | Store at 2-8°C, protected from light.[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of two key intermediates: tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. This reaction is a crucial step in understanding the impurity's formation pathway during the manufacturing of the Edoxaban active pharmaceutical ingredient (API).

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on methodologies described in various patents.[3][4][5]

Materials:

-

tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

-

ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

-

Acetonitrile (ACN)

-

Triethylamine (TEA)

-

Water (H₂O)

Procedure:

-

In a suitable reaction vessel, suspend tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in acetonitrile.

-

Heat the mixture to approximately 50-60°C.

-

Slowly add triethylamine to the reaction mixture while maintaining the temperature.

-

Continue stirring the mixture at 60-70°C for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Cool the resulting slurry to approximately 10°C and stir for at least one hour.

-

Filter the precipitate and wash the solid with water.

-

Dry the collected solid under vacuum to yield tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (this compound).

-

The purity of the obtained solid can be analyzed by HPLC, and further purification can be performed by recrystallization if necessary.[2][3]

Analytical Characterization and Quantification

Accurate detection and quantification of this compound are paramount for ensuring the quality of Edoxaban. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Experimental Protocol: HPLC Method for Quantification

The following is a typical reversed-phase HPLC (RP-HPLC) method for the analysis of Edoxaban and its impurities, including impurity 4. This method is a composite of several published analytical procedures.[6][7][8][9]

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1 M Potassium Dihydrogen Phosphate buffer (pH adjusted) or 10 mM Dipotassium Hydrogen Phosphate (pH 7.0).[6][8] |

| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile and Methanol.[6][7][9] |

| Gradient/Isocratic | A gradient or isocratic elution can be developed to achieve optimal separation from Edoxaban and other impurities. |

| Flow Rate | 1.0 mL/min.[7][8] |

| Column Temperature | 30°C.[6] |

| Detector | UV-Vis or Photodiode Array (PDA) detector. |

| Detection Wavelength | 210 nm for isomeric impurities or 291 nm for general impurity profiling.[6][7] |

| Injection Volume | 10-20 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.

-

Sample Solution: Accurately weigh the Edoxaban drug substance or crush the tablet dosage form and dissolve it in the diluent to achieve a known concentration.

-

Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

Data Analysis:

The concentration of this compound in the sample is determined by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding reference standard.

References

- 1. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate synthesis - chemicalbook [chemicalbook.com]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 5. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. | Applied Chemical Engineering [ace.as-pub.com]

- 7. jchr.org [jchr.org]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

Potential degradation pathways of Edoxaban leading to impurity 4

An in-depth analysis of the potential degradation pathways of the anticoagulant Edoxaban reveals a complex landscape of chemical transformations under various stress conditions. While numerous degradation products have been identified, the specific impurity designated as "Impurity 4" presents a case of ambiguous identity across scientific literature and commercial suppliers, hindering a singular, definitive analysis of its formation. This guide will first address the known degradation pathways of Edoxaban and then delve into the different chemical entities that have been associated with the term "Edoxaban Impurity 4," providing a comprehensive overview for researchers, scientists, and drug development professionals.

Known Degradation Pathways of Edoxaban

Edoxaban's stability has been investigated under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies indicate that Edoxaban is susceptible to degradation, particularly under hydrolytic and oxidative conditions.

Hydrolytic Degradation

Hydrolysis of Edoxaban can lead to the cleavage of its amide bonds. The major metabolite, M-4 , is formed through the hydrolysis of the terminal N,N-dimethylcarbamoyl group to a carboxylic acid, a reaction mediated in vivo by carboxylesterase 1.[1][2] The chemical name for M-4 is (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[2][3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid.[2] While this is a metabolic pathway, forced degradation studies under acidic or basic conditions can also result in hydrolytic degradation products.

Oxidative Degradation

Under oxidative stress, typically induced by agents like hydrogen peroxide, Edoxaban can undergo oxidation at several sites. The formation of N-oxides is a common degradation pathway for compounds containing nitrogen heterocyclic rings.

The Ambiguity of "this compound"

The identity of "this compound" is not consistently defined in publicly available scientific literature or by chemical suppliers. Several distinct chemical structures have been associated with this name, suggesting that "Impurity 4" may not be a universally recognized single compound but rather a designation that varies by manufacturer or analytical method. The following are the primary candidates for "this compound":

-

tert-butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate : This compound is listed by several chemical suppliers as "this compound Oxalate".[4][5] Its structure suggests it is likely an intermediate or a starting material in the synthesis of Edoxaban, rather than a degradation product.

-

N-[(1S,2R,4R)-2-amino-4-(dimethylcarbamoyl) cyclohexyl] oxalamic acid ethyl ester : A study on the synthesis of chiral impurities of Edoxaban refers to this compound as "chiral impurity 4". This structure also appears to be a potential synthetic intermediate.

-

Compound with CAS Number 480452-36-6 : Some suppliers list a compound with this CAS number as "this compound".[6] The molecular formula for this compound is C₂₁H₃₀ClN₅O₅.

Given the lack of a single, universally accepted chemical structure for "this compound," a definitive degradation pathway cannot be described. The formation of each of the potential structures would arise from different chemical processes. The carbamate and oxalamic acid ester derivatives are more likely to be process-related impurities, resulting from incomplete reactions or side reactions during the synthesis of the Edoxaban molecule.

Potential Degradation Pathways to M-4 (A Hydrolytic Product)

While the direct pathway to a specific "Impurity 4" is unclear, the formation of the well-characterized hydrolytic product, M-4, can be postulated under forced degradation conditions.

The logical pathway for the formation of M-4 from Edoxaban under hydrolytic (e.g., acidic or basic) stress would involve the hydrolysis of the N,N-dimethylcarbamoyl moiety.

Figure 1. Proposed hydrolytic degradation pathway of Edoxaban to its M-4 metabolite.

Experimental Protocols

Detailed experimental protocols for forced degradation studies of Edoxaban are available in the scientific literature. A representative protocol for acidic hydrolysis is provided below.

Table 1: Representative Experimental Protocol for Acidic Degradation of Edoxaban

| Parameter | Condition |

| Stress Agent | 1 N Hydrochloric Acid (HCl) |

| Edoxaban Concentration | 1 mg/mL |

| Temperature | 80°C |

| Duration | 24 hours |

| Neutralization | 1 N Sodium Hydroxide (NaOH) |

| Analysis | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) detection |

Quantitative Data

Quantitative data from forced degradation studies indicate the extent of Edoxaban degradation under different stress conditions.

Table 2: Summary of Edoxaban Degradation under Various Stress Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |

| Acidic | 0.1 N HCl | 1 hour | 80°C | 6.99% |

| Alkaline | 0.1 N NaOH | 1 hour | 80°C | 5.63% |

| Oxidative | 3% H₂O₂ | 15 minutes | Room Temperature | 7.92% |

| Thermal | Dry Heat | 1 hour | 105°C | 4.87% |

| Photolytic | UV Light | 1 ICH cycle | N/A | 5.29% |

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Conclusion

The degradation of Edoxaban is a multifaceted process influenced by environmental factors such as pH, temperature, and oxidizing agents. While several degradation products have been identified and characterized, the identity of "this compound" remains ambiguous, with multiple chemical structures being assigned this label. This ambiguity highlights the importance of precise impurity identification and naming conventions in pharmaceutical development and quality control. For researchers investigating the degradation profile of Edoxaban, it is crucial to define the specific impurity of interest by its chemical structure or CAS number rather than a generic name. Further studies are warranted to establish a universally accepted nomenclature for Edoxaban impurities to avoid confusion and facilitate clear scientific communication. The primary degradation pathway under hydrolytic stress leads to the formation of the active metabolite M-4 through the hydrolysis of the dimethylcarbamoyl group.

References

- 1. Edoxaban Impurity 123 Oxalate | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. This compound Oxalate | CAS No- 2081883-57-8(free base) | Simson Pharma Limited [simsonpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

Edoxaban Impurity 4: A Technical Whitepaper on an Uncharacterized Stereoisomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edoxaban is a potent, orally bioavailable factor Xa inhibitor widely prescribed as an anticoagulant. As with any synthesized pharmaceutical compound, the final product can contain impurities that must be identified, quantified, and characterized to ensure the drug's safety and efficacy. This technical whitepaper provides a comprehensive overview of the current knowledge regarding "Edoxaban impurity 4." Despite its availability as a chemical reference standard, a detailed pharmacological and toxicological profile of this specific impurity is not publicly available. This document summarizes its known chemical properties, outlines the necessary experimental protocols for its full characterization, and discusses the general principles of impurity management in the context of a chiral drug like Edoxaban.

Introduction to Edoxaban and its Impurities

Edoxaban is a member of the direct oral anticoagulants (DOACs) class, which functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[][2][3] The chemical structure of Edoxaban possesses three chiral centers, leading to the possibility of eight stereoisomers.[4][5] Research has indicated that only the (SRS)-stereoisomer of Edoxaban exhibits the desired pharmacological activity.[4][5] The remaining seven stereoisomers are considered impurities and their presence in the final drug product must be strictly controlled.

This compound is one such related substance, available commercially as a reference standard for analytical purposes.[6][7][8] Its primary use is in the development and validation of analytical methods to detect and quantify its presence in the Edoxaban active pharmaceutical ingredient (API).[9][10]

Chemical and Physical Properties of this compound

While extensive biological data is lacking, the fundamental chemical and physical properties of this compound have been established. This information is crucial for its use as an analytical standard.

| Property | Value | Source |

| CAS Number | 480452-36-6 | [6][8][11][12] |

| Molecular Formula | C₂₁H₃₀ClN₅O₅ | [6][8][11][12] |

| Molecular Weight | 467.95 g/mol | [6] |

| Synonyms | tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | [8][12] |

| Purity | ≥98% | [11] |

| Solubility | Soluble in DMSO | [6] |

Table 1: Chemical and Physical Data for this compound.

Postulated Pharmacological and Toxicological Profile

There is a significant absence of publicly available data on the specific pharmacological and toxicological properties of this compound. However, based on the established stereoselectivity of the parent drug, a hypothetical profile can be postulated.

| Parameter | Edoxaban (Active (SRS)-Isomer) | This compound (and other inactive isomers) |

| Pharmacological Activity | Potent and selective inhibitor of Factor Xa.[][7] | Expected to have significantly lower or no Factor Xa inhibitory activity. |

| Mechanism of Action | Direct, competitive inhibition of Factor Xa, preventing the conversion of prothrombin to thrombin.[][2][3] | Unlikely to interact with Factor Xa at therapeutic concentrations. |

| Toxicological Concerns | Primary toxicity is related to its anticoagulant effect, leading to an increased risk of bleeding.[][3] | The toxicological profile is unknown. While likely devoid of anticoagulant effects, other off-target toxicities cannot be ruled out without dedicated studies. |

Table 2: Comparison of Known Properties of Edoxaban with Postulated Properties of its Inactive Impurities.

Necessary Experimental Protocols for Full Characterization

To establish a comprehensive pharmacological and toxicological profile for this compound, a series of in vitro and in vivo studies would be required. The following outlines the standard experimental methodologies that would be employed.

Pharmacological Assessment

-

Factor Xa Inhibition Assay: A chromogenic or fluorogenic assay would be used to determine the inhibitory potency (IC₅₀) of this compound against purified human Factor Xa. This is the primary assay to confirm its lack of pharmacological activity relative to Edoxaban.

-

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays: These plasma-based clotting assays would assess the impurity's effect on the extrinsic and intrinsic coagulation pathways, respectively.

-

Selectivity Profiling: The impurity would be screened against a panel of other serine proteases to determine its selectivity and rule out off-target interactions.

Toxicological Assessment

-

Cytotoxicity Assays: In vitro studies using various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) would be conducted to assess the potential for cell death. Assays such as MTT or LDH release would be utilized.

-

Genotoxicity Assays: A battery of tests, including the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents, would be necessary to evaluate the mutagenic and clastogenic potential of the impurity.

-

Acute Toxicity Studies: In vivo studies in a rodent model (e.g., rat or mouse) would be performed to determine the acute toxicity profile and identify a potential maximum tolerated dose (MTD).

Visualizing the Role and Assessment of Pharmaceutical Impurities

The following diagrams illustrate the conceptual framework for understanding and evaluating pharmaceutical impurities like this compound.

References

- 2. Edoxaban Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. goldncloudpublications.com [goldncloudpublications.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. watson-int.com [watson-int.com]

- 9. Edoxaban Impurities | SynZeal [synzeal.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. chemscene.com [chemscene.com]

- 12. 480452-36-6|tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

Unveiling Edoxaban Impurity 4: A Technical Guide to its Spectroscopic Profile and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies related to Edoxaban impurity 4. The information contained herein is essential for researchers and professionals involved in the development, quality control, and regulatory submission of the anticoagulant drug Edoxaban.

Chemical Identity and Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 480452-36-6 . Its chemical structure has been elucidated as tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate .

Molecular Formula: C₂₁H₃₀ClN₅O₅ Molecular Weight: 467.95 g/mol

Spectroscopic Data

A thorough understanding of the spectroscopic profile of this compound is critical for its unambiguous identification and quantification. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available spectrum is not accessible, data from various sources allows for a composite understanding of the ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.3 | d | Aromatic CH (Pyridinyl) |

| ~7.8 | dd | Aromatic CH (Pyridinyl) |

| ~7.2 | d | Aromatic CH (Pyridinyl) |

| - | - | Cyclohexyl protons |

| - | - | Dimethylamino protons |

| ~1.4 | s | tert-Butyl protons |

Note: Specific chemical shifts and coupling constants for all protons are not fully detailed in the available literature. Further analysis of the pure compound is recommended for complete assignment.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H Stretching (Amide) |

| ~2950 - 2850 | Medium | C-H Stretching (Aliphatic) |

| ~1710 | Strong | C=O Stretching (Boc carbamate) |

| ~1680 | Strong | C=O Stretching (Amide I) |

| ~1530 | Strong | N-H Bending, C-N Stretching (Amide II) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion |

| 468.1984 | [M+H]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and proposed spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the coupling of two key intermediates: tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and an activated derivative of (5-chloropyridin-2-yl)oxalamic acid. A general procedure is outlined below, based on patent literature.

Materials:

-

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

-

Ethyl (5-chloropyridin-2-yl)oxalamate

-

Triethylamine

-

Acetonitrile

Procedure:

-

Suspend tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate in acetonitrile.

-

Add ethyl (5-chloropyridin-2-yl)oxalamate to the suspension.

-

Add triethylamine to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Dissolve a few milligrams of the purified sample in the chosen deuterated solvent. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

3.2.2. IR Spectroscopy

-

Instrument: Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.

-

Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Instrument: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

Synthesis Pathway

The formation of this compound is a key step in understanding the overall impurity profile of Edoxaban. The following diagram illustrates a logical workflow for its synthesis.

Caption: Synthesis workflow for this compound.

This technical guide serves as a foundational resource for the identification and control of this compound. For definitive structural confirmation and quantitative analysis, it is recommended to procure a certified reference standard and perform comprehensive in-house spectroscopic analysis.

Methodological & Application

Application Note: HPLC Method for the Determination of Edoxaban Impurity 4

AN-2025-11-20

Abstract

This application note details a stability-indicating, reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the determination and quantification of Impurity 4 in Edoxaban drug substances. Edoxaban Impurity 4, also known as Edoxaban Boc impurity (CAS No. 480452-36-6), is a relevant process-related impurity that must be monitored to ensure the quality and safety of the final drug product[1][2][3]. The described isocratic method utilizes a C18 column with UV detection, demonstrating specificity and robustness for separating Edoxaban from its potential impurities, including Impurity 4. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

Edoxaban is a potent, orally bioavailable, direct factor Xa inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism[4]. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies like the ICH. Process-related impurities and degradation products can affect the safety and efficacy of the final drug product.

This compound (CAS No. 480452-36-6) is a known impurity that may arise during the synthesis of Edoxaban[2][3][5]. Therefore, a reliable and robust analytical method is essential for its accurate quantification. This document provides a detailed protocol for an RP-HPLC method that can effectively separate Edoxaban from Impurity 4 and other related substances, making it suitable for routine quality control and stability studies.

Experimental Protocol

This protocol is based on established stability-indicating methods for Edoxaban and should be fully validated for the specific quantification of Impurity 4 before implementation[4][6][7].

1. Instrumentation and Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

HPLC vials

-

Syringe filters (0.45 µm)

2. Chemicals and Reagents

-

Edoxaban Reference Standard

-

This compound Reference Standard (CAS No. 480452-36-6)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Triethylamine (TEA)

-

Ortho-phosphoric acid (OPA)

-

Water (HPLC Grade or Milli-Q)

3. Chromatographic Conditions

The following chromatographic conditions are recommended for the separation.

| Parameter | Recommended Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Qualisil Gold C18 or equivalent) |

| Mobile Phase | Acetonitrile and 0.2% Triethylamine in water (pH adjusted to 3.0 with Ortho-phosphoric acid) in a 65:35 v/v ratio[6] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 290 nm |

| Column Temperature | Ambient or 30 °C |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

4. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.2% v/v solution of Triethylamine in HPLC-grade water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix this aqueous buffer with acetonitrile in a 65:35 ratio[6].

-

Diluent: A mixture of acetonitrile and water (50:50 v/v) is recommended.

-

Standard Stock Solution (Edoxaban): Accurately weigh about 25 mg of Edoxaban Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution (Impurity 4): Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

-

System Suitability Solution: Prepare a solution containing 100 µg/mL of Edoxaban and 5 µg/mL of this compound in the diluent.

-

Sample Solution: Accurately weigh a quantity of the Edoxaban drug substance sample, dissolve in the diluent to obtain a final concentration of approximately 1000 µg/mL.

Data and Results

The following tables summarize typical performance characteristics of a validated stability-indicating HPLC method for Edoxaban. These parameters should be specifically verified for this compound during method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (for Edoxaban peak) | Not more than 2.0 | ~1.2 |

| Theoretical Plates (for Edoxaban) | Not less than 2000 | >3000 |

| %RSD of Peak Area (n=5) | Not more than 2.0% | <1.0% |

| Resolution (between Edoxaban and Impurity 4) | Not less than 2.0 | To be determined |

Table 2: Method Validation Summary (Based on Edoxaban)

| Parameter | Concentration Range (µg/mL) | Typical Result |

| Linearity (r²) | 2 - 25 µg/mL[6] | >0.999[6] |

| LOD (Limit of Detection) | N/A | ~0.2 - 0.5 µg/mL[6][8] |

| LOQ (Limit of Quantitation) | N/A | ~0.5 - 1.4 µg/mL[6][8] |

| Accuracy (% Recovery) | 80% - 120% of test conc. | 98.0% - 102.0% |

| Precision (%RSD) | 100% test conc. | <2.0% |

Note: The quantitative data presented is typical for Edoxaban analysis and serves as a guideline. The method must be validated for this compound to establish specific linearity, LOD, LOQ, accuracy, and precision values.

Experimental Workflow

The logical flow of the analytical procedure from sample preparation to final data analysis is illustrated below.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable starting point for the specific and sensitive determination of this compound in bulk drug samples. The method is stability-indicating, capable of separating the main active ingredient from its process-related impurities and degradation products. Laboratories should perform a full validation of this method according to ICH guidelines to confirm its suitability for the intended purpose of quantifying this compound.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Edoxaban Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. Stability indicating RP-HPLC method for quantification of Edoxaban tosylate | Semantic Scholar [semanticscholar.org]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]

Application Note: Quantification of Edoxaban Impurity 4 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Edoxaban Impurity 4 in human plasma. The methodology employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was developed based on established protocols for Edoxaban and its metabolites and is suitable for researchers, scientists, and drug development professionals requiring the quantification of this specific impurity in plasma samples.[1][2][3] This document provides detailed experimental protocols, data presentation in tabular format, and workflow diagrams to facilitate implementation.

Introduction

Edoxaban is a direct oral anticoagulant that acts by inhibiting Factor Xa.[][5] During its synthesis and storage, impurities can arise, which require careful monitoring and quantification to ensure the safety and efficacy of the drug product.[5] this compound is a known related substance. A robust and reliable analytical method for its quantification in a biological matrix like plasma is crucial for pharmacokinetic and toxicological assessments in drug development. This application note presents a comprehensive LC-MS/MS protocol for this purpose.

Chemical Structures

| Compound | Structure | Molecular Formula | Molecular Weight |

| Edoxaban | [Image of Edoxaban structure] | C₂₄H₃₀ClN₇O₄S | 548.06 g/mol [5] |

| This compound | [Image of this compound structure] | C₂₁H₃₀ClN₅O₅ | 467.95 g/mol [6] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Edoxaban-d6 (internal standard, IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 system or equivalent[2]

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

-

Analytical Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm or equivalent[2]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.[3]

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of internal standard working solution (Edoxaban-d6, 100 ng/mL in 50% methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase A (0.1% formic acid in water).[2]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Total Run Time | 6 minutes[1] |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 3.0 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 95 | 5 |

| 6.0 | 95 | 5 |

Mass Spectrometry:

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | ESI Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| This compound | 468.2 | 368.2 | 80 | 35 |

| Edoxaban-d6 (IS) | 555.2 | 370.2 | 90 | 40 |

Note: The MRM transitions and parameters for this compound are proposed based on its chemical structure and may require optimization.

Data Presentation

Calibration Curve

The method should be linear over a concentration range of 0.5 to 200 ng/mL for this compound in human plasma. The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is recommended.

Table 3: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.012 |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.275 |

| 100 | 2.550 |

| 200 | 5.100 |

| Correlation Coefficient (r²) | ≥ 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 4: Acceptance Criteria for Accuracy and Precision

| QC Level | Accuracy (% Bias) | Precision (%RSD) |

| LLOQ | ± 20% | ≤ 20% |

| Low, Medium, High | ± 15% | ≤ 15% |

Method Validation Summary

The analytical method should be validated according to the latest regulatory guidelines from the FDA or EMA.[7][8][9] Key validation parameters are summarized below.

Table 5: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |

| Accuracy and Precision | Within ±15% (±20% for LLOQ). |

| Matrix Effect | To be evaluated to ensure no significant ion suppression or enhancement. |

| Recovery | To be determined and consistent across QC levels. |

| Stability | Analyte stability to be assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative). |

Visualizations

Caption: Sample preparation workflow.

Caption: LC-MS/MS analysis pathway.

References

- 1. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 3. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Edoxaban Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. chemscene.com [chemscene.com]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. ijper.org [ijper.org]

Application Note: Chiral Separation of Edoxaban and Its Impurities by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Edoxaban is an oral, direct factor Xa inhibitor used as an anticoagulant. The edoxaban molecule possesses three chiral centers, which means it can exist as eight different stereoisomers.[1][2] However, only the (1R,2S,5S) configuration exhibits the desired pharmacological activity. The other seven isomers are considered impurities and their levels must be carefully controlled to ensure the safety and efficacy of the drug product.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these chiral impurities. This document provides detailed protocols for two distinct HPLC methods for analyzing edoxaban and its related stereoisomers.

Method 1: Direct Chiral Separation of Edoxaban and its Isomers

This method utilizes a chiral stationary phase (CSP) to achieve direct separation of edoxaban from its key stereoisomers, Edox-II and Edox-III.[3]

Experimental Protocol

-

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Column: Silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate).

-

Reagents: HPLC-grade methanol, HPLC-grade ethanol, and a suitable alkaline additive (e.g., diethylamine).

-

Edoxaban reference standard and impurity standards (Edox-II, Edox-III).

-

-

Chromatographic Conditions: The specific parameters for the HPLC system are detailed in the table below.

-

Preparation of Mobile Phase:

-

Prepare a mixed solution of methanol and ethanol in the desired ratio.

-

Add the alkaline additive to the mixture at a specified concentration. For example, 0.1% (v/v) diethylamine.

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: Prepare a mixed solution containing approximately 1 mg/mL of Edoxaban reference standard and 5 µg/mL each of Edox-II and Edox-III impurities dissolved in the mobile phase.[3]

-

Sample Solution: Accurately weigh and dissolve the edoxaban tosylate hydrate sample (bulk drug or powdered tablets) in the mobile phase to achieve a final concentration of about 1.0 mg/mL.[3]

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the standard solution to verify system suitability, including resolution and retention times.

-

Inject the sample solution and analyze the chromatogram.

-

-

Data Interpretation:

-

Identify the peaks corresponding to Edox-III, Edoxaban, and Edox-II based on their retention times from the standard chromatogram.

-

Quantify the impurities based on their peak areas relative to the main edoxaban peak. The method is reported to achieve baseline separation with high precision and accuracy.[3]

-

Data Presentation: Method 1

| Parameter | Condition |

| Column | Silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) |

| Mobile Phase | Methanol-Ethanol mixture with an alkaline additive |

| Elution Mode | Isocratic |

| Detection | UV (Wavelength not specified, typically ~290 nm) |

| Injection Volume | 20 µL |

| Analyte Concentration | ~1.0 mg/mL |

| Observed Elution Order | Edox-III, Edoxaban, Edox-II[3] |

| Resolution | >13 between adjacent peaks[3] |

Method 2: Reversed-Phase HPLC for Isomeric Impurities of an Edoxaban Key Starting Material (EDO-S1)

This method is designed for the separation of seven stereoisomeric impurities from a key starting material (KSM) of edoxaban, referred to as EDO-S1.[4] It uses a standard C18 column and is crucial for controlling the chiral purity early in the manufacturing process.

Experimental Protocol

-

Instrumentation and Materials:

-

Chromatographic Conditions: The specific parameters for the HPLC system are detailed in the table below.

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a 10 mM solution of dipotassium hydrogen phosphate in Milli-Q water. Adjust the pH to 7.0 using a 10% orthophosphoric acid solution.[4]

-

Mobile Phase B: Prepare a mixture of n-Propanol and Acetonitrile in a 20:30 (v/v) ratio.[4]

-

The final mobile phase for analysis is an isocratic mixture of Mobile Phase A and Mobile Phase B in an 85:15 (v/v) ratio.[5]

-

Degas the final mobile phase before use.

-

-

Preparation of Standard and Sample Solutions:

-

System Suitability Solution (Spiked Sample): Prepare a solution containing 1000 µg/mL of EDO-S1 and 1.5 µg/mL of each known isomeric impurity in the diluent.[4] The diluent is typically the mobile phase.

-

Sample Solution: Prepare the sample to a final concentration of 1 mg/mL in the diluent.[4]

-

Filter all solutions through a 0.22 µm nylon syringe filter prior to injection.[4]

-

-

Analysis:

-

Set the column oven temperature to 30 °C.[5]

-

Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min.[5]

-

Inject 20 µL of the system suitability solution to confirm that the resolution between all critical pairs is greater than 1.5.[4]

-

Inject the sample solution for analysis. The total run time is 30 minutes.[5]

-

-

Data Interpretation:

Data Presentation: Method 2

| Parameter | Condition |

| Column | Bakerbond C18 (150 × 4.6 mm; 3 μm)[5] |

| Mobile Phase A | 10 mM Dipotassium hydrogen phosphate (pH 7.0) in water[4] |

| Mobile Phase B | n-Propanol : Acetonitrile (20:30, v/v)[4] |

| Mobile Phase Composition | Mobile Phase A : Mobile Phase B (85:15, v/v)[5] |

| Flow Rate | 0.8 mL/min[5] |

| Column Temperature | 30 °C[5] |

| Detection Wavelength | 210 nm[4] |

| Injection Volume | 20 µL[5] |

| Run Time | 30 min[5] |

| LOD / LOQ | 0.1 µg/mL / 0.3 µg/mL[5] |

Visualizations

Experimental Workflow

Caption: Workflow for Chiral Impurity Analysis of Edoxaban by HPLC.

HPLC Method Development Logic

Caption: Key Parameter Relationships in HPLC Method Development.

References

- 1. researchgate.net [researchgate.net]

- 2. goldncloudpublications.com [goldncloudpublications.com]

- 3. Method for separation and determination of Edoxaban tosylate hydrate and isomer impurities thereof by chiral high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 4. ace.as-pub.com [ace.as-pub.com]

- 5. | Applied Chemical Engineering [ace.as-pub.com]

Application Note: Forced Degradation Studies of Edoxaban and Impurity Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban is a direct oral anticoagulant that selectively and reversibly inhibits Factor Xa, a critical enzyme in the coagulation cascade.[] To ensure the quality, safety, and efficacy of the drug product, it is imperative to understand its stability profile. Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, developing stability-indicating analytical methods, and establishing appropriate storage conditions.[2] This application note provides a detailed overview of the forced degradation studies of Edoxaban, including protocols for stress testing and a summary of known degradation products.

Forced degradation studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its decomposition.[3] The resulting degradation products are then identified and characterized using advanced analytical techniques. This information is crucial for regulatory submissions and for ensuring the stability of the final pharmaceutical product.

Data Presentation

The following table summarizes the quantitative data from various forced degradation studies on Edoxaban, highlighting the conditions and the extent of degradation observed.

| Stress Condition | Reagent/Parameters | Duration | % Degradation of Edoxaban | Degradation Products (DPs) Formed | Reference |

| Acid Hydrolysis | 1 N HCl | 24 hours | 76% | Six DPs detected (DP1-DP6) | [4][5] |

| Base Hydrolysis | Not specified | Not specified | Susceptible to degradation | DP-I and DP-II identified | [2][6] |

| Oxidative Degradation | 10% H₂O₂ | 15 minutes | 11-12% | Three oxidative DPs (di-N-oxide, N-oxide-1, N-oxide-2) | [3][7] |